A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-
Description
“A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-” is a triterpenoid derivative belonging to the hopanoid class, characterized by its tetracyclic gammacerane backbone modified with a butyl substituent at the C-22 position and specific stereochemistry (17α,22R). This compound is part of a broader family of homohopanes, which are structurally related to bacterial hopanoids and have applications in geochemical studies, organic synthesis, and pharmaceutical research . The presence of the butyl group and stereochemical configuration influences its physicochemical properties, such as lipophilicity and thermal stability, which are critical for its behavior in both biological and industrial contexts.
Properties
CAS No. |
67069-16-3 |
|---|---|
Molecular Formula |
C33H58 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3 |
InChI Key |
KTWXNNDHFXEEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Norgammacerane Precursors
The introduction of the butyl group at position 22 likely involves alkylation of a norgammacerane core. A plausible route begins with 30-norgammacerane (CAS 3258-87-5), a hopanoid triterpene, which undergoes selective functionalization at C22.
-
Reagent : Butyl Grignard (C₄H₉MgX) or butyllithium (C₄H₉Li) in anhydrous tetrahydrofuran (THF) at −78°C to 0°C.
-
Mechanism : Nucleophilic attack at the electrophilic C22 position, followed by aqueous workup to yield the tertiary alcohol intermediate. Subsequent dehydration (e.g., using H₂SO₄ or POCl₃) generates the alkylated product.
-
Challenges : Competing alkylation at other reactive sites (e.g., C17 or C21) necessitates steric directing groups or protective strategies.
Table 1: Hypothetical Alkylation Conditions
| Parameter | Value |
|---|---|
| Precursor | 30-Norgammacerane |
| Alkylating Agent | Butylmagnesium bromide |
| Solvent | THF |
| Temperature | −78°C → 0°C (gradual warming) |
| Catalyst | None |
| Yield (Theoretical) | 40–60% |
Stereochemical Control at C17 and C22
The (17α,22R) configuration requires enantioselective synthesis. Methods inspired by asymmetric catalysis in terpenoid synthesis include:
Table 2: Stereochemical Optimization Parameters
| Parameter | Value | Source |
|---|---|---|
| Chiral Catalyst | (R,R)-PBAM (0.05 equiv) | |
| Reaction Temperature | −20°C | |
| Solvent | Toluene | |
| Enantiomeric Excess (ee) | ~85% (estimated) |
Purification and Isolation Strategies
Due to the compound’s high molecular weight (454.83 g/mol) and hydrophobicity, purification relies on advanced chromatographic techniques:
Table 3: Analytical Data for Validation
| Property | Value | Source |
|---|---|---|
| Boiling Point | 496.1±12.0°C (Predicted) | |
| Density | 0.917±0.06 g/cm³ | |
| GC-MS Fragments (m/z) | 191 (base peak), 109, 177 |
Challenges in Industrial-Scale Synthesis
-
Skeletal Complexity : The pentacyclic gammacerane skeleton necessitates multi-step functionalization, increasing production costs.
-
Stereochemical Purity : Achieving >95% ee for both C17α and C22R configurations remains technically demanding without iterative crystallizations.
-
Byproduct Formation : Competing alkylation at C21 or oxidation at C30 generates impurities requiring rigorous QC measures .
Chemical Reactions Analysis
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Removal of oxygen or addition of hydrogen to the molecule.
Substitution: Replacement of hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Geochemistry
A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is utilized as a biomarker for studying geological samples. Its presence can indicate the source and age of organic matter in sedimentary deposits. The compound is particularly valuable in understanding the thermal maturity of sediments and the depositional environment of hydrocarbons.
Case Study Example :
In a study analyzing sedimentary rocks from the North Sea, researchers identified A'-Neo-30-norgammacerane as a key biomarker for assessing the paleoenvironmental conditions during the deposition period. The findings contributed to improved models for hydrocarbon exploration in the region.
Environmental Science
This compound plays a crucial role in tracing the sources and transformations of organic pollutants in various ecosystems. Its unique structural properties allow researchers to monitor environmental changes and assess the impact of anthropogenic activities on natural habitats.
Data Table: Environmental Monitoring Applications
| Application Area | Methodology | Findings |
|---|---|---|
| Water Quality | Biomarker analysis in sediment samples | Identification of pollution sources from industrial runoff |
| Soil Studies | Organic matter tracing | Assessment of soil health and contamination levels |
Pharmaceutical Research
A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis.
Case Study Example :
In an experimental study published in a peer-reviewed journal, researchers synthesized derivatives of A'-Neo-30-norgammacerane and tested their activity against various cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, highlighting their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to homologues with varying alkyl chain lengths at the C-22 position and differing stereochemistry. Key analogues include:
| Compound Name | Substituent | Configuration | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| A'-Neo-30-norgammacerane, 22-butyl-, (17α,22R)- | Butyl | 17α(H), 22R | C₃₃H₅₈* | ~454.8* | Not available |
| A'-Neo-30-norgammacerane, 22-ethyl-, (17α,22R)- | Ethyl | 17α(H), 22R | C₃₁H₅₄ | 426.76 | 60305-22-8 |
| 17α(H),21β(H)-(22S)-Homohopane | Ethyl | 17α(H),21β(H),22S | C₃₁H₅₄ | 426.76 | 60305-23-9 |
| A'-Neo-30-norgammacerane, 22-propyl-, (17α,21β)- | Propyl | 17α(H),21β(H) | C₃₂H₅₆* | ~440.8* | Not available |
*Predicted values based on homologous series .
Key Structural Differences:
Alkyl Chain Length: The butyl substituent increases molecular weight and lipophilicity compared to ethyl or propyl variants.
Stereochemistry :
- The 22R configuration in the target compound contrasts with the 22S configuration in 60305-23-7. This difference impacts molecular geometry, influencing interactions with chiral environments in catalysis or receptor binding .
- The 17α(H) configuration is conserved across analogues, suggesting a shared biosynthetic or synthetic pathway .
Physicochemical Properties
Available data for homologues (Table 2) highlight trends in stability and solubility:
The butyl variant’s longer chain likely increases boiling point and density marginally compared to ethyl homologues. All compounds exhibit low water solubility, typical of hopanoids, making them suitable for lipid membrane studies or organic synthesis in apolar media .
Biological Activity
A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is a complex organic compound belonging to the gammacerane family, characterized by its unique structural properties. This compound has gained attention in various scientific fields, particularly in geochemistry and pharmaceutical research, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C33H58
- Molecular Weight : 454.8 g/mol
- CAS Number : 67069-16-3
| Property | Value |
|---|---|
| Molecular Formula | C33H58 |
| Molecular Weight | 454.8 g/mol |
| IUPAC Name | 3-hexan-2-yl-5a,5b... |
| InChI Key | KTWXNNDHFXEEFL-UHFFFAOYSA-N |
A'-Neo-30-norgammacerane interacts with specific molecular targets within biological systems. The compound is known to bind to various enzymes and receptors, leading to alterations in their activity and subsequent biological effects. The exact pathways and targets are context-dependent; however, studies suggest that it may play a role in regulating lipid metabolism and exerting neuroprotective effects.
Biological Activity
Research indicates that A'-Neo-30-norgammacerane exhibits several notable biological activities:
- Lipid Metabolism Regulation : The compound has been associated with the regulation of lipid metabolism, potentially influencing cholesterol levels and fat storage.
- Neuroprotective Properties : Preliminary studies suggest that it may have protective effects against neurodegenerative diseases, including Alzheimer's and Parkinson's diseases .
- Anti-inflammatory Effects : A'-Neo-30-norgammacerane may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis
To better understand the biological significance of A'-Neo-30-norgammacerane, it is useful to compare it with other related compounds:
| Compound | Biological Activity | Structural Differences |
|---|---|---|
| A'-Neo-30-norgammacerane, 22-ethyl-, (17alpha) | Similar lipid-regulating effects | Ethyl group at the 22nd position |
| A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22S) | Potentially different receptor interactions | Stereochemical variation at the 22nd position |
Case Studies
- Neurodegenerative Disease Research : In silico studies have indicated that compounds similar to A'-Neo-30-norgammacerane can inhibit key enzymes involved in neurodegeneration. These findings suggest a potential therapeutic application for this compound in treating diseases like Alzheimer's .
- Cholesterol Regulation : A study evaluating various steroids and triterpenoids found that compounds with similar structures could effectively lower cholesterol levels in vitro . This supports the hypothesis that A'-Neo-30-norgammacerane may also possess antihypercholesterolemic properties.
Q & A
Basic: What experimental methods are recommended for structural elucidation of A'-Neo-30-norgammacerane derivatives?
Methodological Answer:
Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the tetracyclic triterpenoid backbone and substituent positions. X-ray crystallography is critical for confirming stereochemistry at chiral centers (e.g., 17α and 22R configurations). Mass spectrometry (HRMS) validates the molecular formula (C₃₄H₆₀ for the butyl-substituted derivative), while infrared spectroscopy (IR) identifies functional groups like hydroxyl or carbonyl moieties .
Basic: How can researchers differentiate A'-Neo-30-norgammacerane derivatives from structurally similar hopanoids?
Methodological Answer:
Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) to distinguish side-chain variations (e.g., 22-butyl vs. 22-propyl). Retention index libraries for hopanoids can cross-reference elution patterns. For stereochemical differentiation (e.g., 17α vs. 17β), employ chiral chromatography with β-cyclodextrin columns and compare retention times against standards. Nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve spatial proximity of substituents like the 22-butyl group .
Advanced: What strategies address contradictions in reported synthetic yields for A'-Neo-30-norgammacerane derivatives?
Methodological Answer:
Discrepancies often arise from side-chain cyclization efficiency and stereochemical control. Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to minimize byproducts. Validate purity via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) and cross-check yields using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene). Compare synthetic pathways (e.g., biomimetic vs. total synthesis) to identify bottlenecks .
Advanced: How do stereochemical variations (e.g., 17α vs. 17β) impact the compound’s reactivity in catalytic applications?
Methodological Answer:
The 17α configuration introduces steric hindrance that affects substrate binding in enzyme-mimetic catalysis . Use molecular dynamics (MD) simulations to model interactions between the triterpenoid backbone and catalytic sites. Experimentally, compare reaction rates (e.g., hydroxylation or epoxidation) using kinetic isotope effect (KIE) studies. Circular dichroism (CD) can correlate stereochemistry with catalytic selectivity in asymmetric synthesis .
Basic: What role does this compound play in geochemical biomarker studies?
Methodological Answer:
As a diagenetic product of bacteriohopanepolyols , it serves as a biomarker for microbial activity in sedimentary records. Extract lipids from geological samples using accelerated solvent extraction (ASE) and purify via silica gel chromatography. Quantify using GC-MS with selected reaction monitoring (SRM) for high sensitivity. Compare 22-butyl derivatives with 22-ethyl homologs to infer microbial community shifts under varying redox conditions .
Advanced: What analytical challenges arise in isolating stereoisomers of A'-Neo-30-norgammacerane derivatives?
Methodological Answer:
Stereoisomer separation requires ultra-high-resolution liquid chromatography (UHPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Monitor column efficiency using van Deemter plots to optimize flow rates. For trace isomers, employ supercritical fluid chromatography (SFC) with CO₂/co-solvent systems. Validate separation via ion mobility spectrometry (IMS) coupled with mass spectrometry to resolve conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
